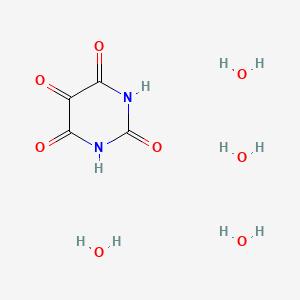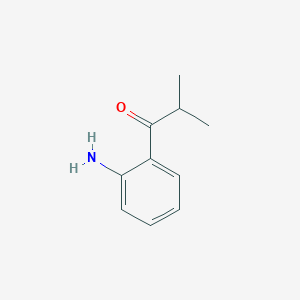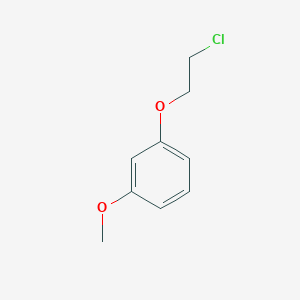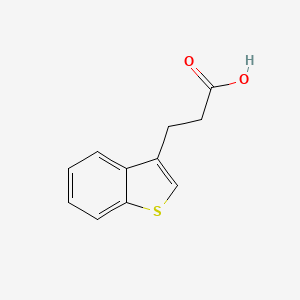
四水合别嘌呤醇
描述
Alloxan tetrahydrate is a useful research compound. Its molecular formula is C4H10N2O8 and its molecular weight is 214.13 g/mol. The purity is usually 95%.
The exact mass of the compound Alloxan tetrahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Alloxan tetrahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Alloxan tetrahydrate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
糖尿病研究
四水合别嘌呤醇广泛用于诱导实验动物糖尿病,以研究该疾病的病理生理机制并评估潜在的抗糖尿病疗法 . 它选择性地破坏胰腺中产生胰岛素的β细胞,使其成为糖尿病研究中宝贵的工具。
氧化应激研究
别嘌呤醇在细胞内硫醇存在的情况下会产生活性氧 (ROS) . 该特性被用来研究氧化应激机制以及抗氧化剂在预防细胞损伤中的作用。
血糖控制评估
研究人员使用四水合别嘌呤醇来评估各种治疗性化合物和植物提取物的降血糖能力 . 它有助于理解这些物质如何在高血糖状态下恢复血糖平衡。
β细胞毒性机制
别嘌呤醇的β细胞毒性作用是由其还原产物二尿酸的氧化还原反应产生的自由基引发的 . 对该过程的研究有助于理解糖尿病中β细胞破坏背后的机制。
致糖尿病剂比较
别嘌呤醇与链脲佐菌素等其他致糖尿病剂进行比较,以确定其在实验性糖尿病研究中的有效性和成本效益 . 这种比较有助于选择最适合研究目的的试剂。
历史染料生产
从历史上看,别嘌呤醇被用于生产紫色染料墨红 . 虽然这不是当前的应用,但这种历史用途在有机化学和合成染料的发展背景下意义重大。
安全和危害
作用机制
Target of Action
Alloxan Tetrahydrate primarily targets the insulin-producing pancreatic beta cells . It preferentially accumulates in these cells through the GLUT2 glucose transporter .
Mode of Action
Alloxan Tetrahydrate interacts with its targets, the pancreatic beta cells, in a specific manner. In the presence of intracellular thiols, especially glutathione, Alloxan Tetrahydrate generates reactive oxygen species (ROS) in a cyclic redox reaction with its reduction product, dialuric acid . This interaction results in changes within the beta cells, leading to their destruction .
Biochemical Pathways
The affected biochemical pathway involves the generation of reactive oxygen species (ROS) in a cyclic redox reaction with dialuric acid, a reduction product of Alloxan Tetrahydrate . This process leads to the production of superoxide radicals, hydrogen peroxide, and ultimately, hydroxyl radicals . These hydroxyl radicals are responsible for the death of the beta cells .
Pharmacokinetics
It is known that alloxan tetrahydrate preferentially accumulates in pancreatic beta cells via the glut2 glucose transporter , suggesting its absorption and distribution characteristics
Result of Action
The molecular and cellular effects of Alloxan Tetrahydrate’s action include the generation of reactive oxygen species (ROS), leading to the destruction of insulin-producing pancreatic beta cells . This destruction results in a state of insulin-dependent diabetes mellitus in animals, with characteristics similar to type 1 diabetes in humans .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Alloxan Tetrahydrate. It is generally understood that a multitude of host and environmental factors can influence drug response , but the specifics for Alloxan Tetrahydrate would require further investigation.
生化分析
Biochemical Properties
Alloxan tetrahydrate plays a significant role in biochemical reactions, particularly in the context of diabetes research. It interacts with various enzymes, proteins, and other biomolecules within the pancreatic beta cells. One of the primary interactions is with the enzyme glucokinase, which is crucial for glucose sensing and insulin secretion. Alloxan tetrahydrate inhibits glucokinase, thereby impairing glucose-induced insulin secretion. Additionally, alloxan tetrahydrate generates reactive oxygen species (ROS) through redox cycling with its reduction product, dialuric acid. These ROS cause oxidative stress and damage to cellular components, further contributing to beta cell destruction .
Cellular Effects
Alloxan tetrahydrate exerts profound effects on various types of cells, particularly pancreatic beta cells. It induces oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis. The compound also affects cell signaling pathways, gene expression, and cellular metabolism. In pancreatic beta cells, alloxan tetrahydrate inhibits glucose-induced insulin secretion by targeting glucokinase. This inhibition disrupts normal cellular function and leads to the development of insulin-dependent diabetes . Furthermore, alloxan tetrahydrate’s ability to generate ROS affects other cellular processes, including DNA fragmentation and mitochondrial dysfunction .
Molecular Mechanism
The molecular mechanism of alloxan tetrahydrate involves several key steps. Upon entering the pancreatic beta cells via the GLUT2 glucose transporter, alloxan tetrahydrate undergoes redox cycling with its reduction product, dialuric acid. This process generates reactive oxygen species, including superoxide radicals, hydrogen peroxide, and hydroxyl radicals. These ROS cause oxidative damage to cellular components, leading to beta cell necrosis. Additionally, alloxan tetrahydrate inhibits glucokinase, the glucose sensor of beta cells, further impairing insulin secretion. The combined effects of ROS generation and glucokinase inhibition result in the selective destruction of pancreatic beta cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alloxan tetrahydrate change over time. The compound is relatively stable, but its degradation products can also contribute to its biological activity. In vitro and in vivo studies have shown that the initial exposure to alloxan tetrahydrate leads to rapid beta cell necrosis and insulin deficiency. Over time, the long-term effects include sustained hyperglycemia and the development of diabetic complications. The stability and degradation of alloxan tetrahydrate are important factors in understanding its temporal effects on cellular function .
Dosage Effects in Animal Models
The effects of alloxan tetrahydrate vary with different dosages in animal models. At lower doses, the compound induces mild hyperglycemia and partial beta cell destruction. At higher doses, alloxan tetrahydrate causes severe hyperglycemia and extensive beta cell necrosis. The threshold effects observed in these studies indicate that there is a dose-dependent relationship between alloxan tetrahydrate and its diabetogenic effects. High doses of alloxan tetrahydrate can also lead to toxic and adverse effects, including renal and hepatic damage .
Metabolic Pathways
Alloxan tetrahydrate is involved in several metabolic pathways, particularly those related to glucose metabolism. It interacts with enzymes such as glucokinase and generates reactive oxygen species through redox cycling. These interactions affect metabolic flux and metabolite levels within the pancreatic beta cells. The inhibition of glucokinase by alloxan tetrahydrate disrupts normal glucose sensing and insulin secretion, leading to altered glucose metabolism. Additionally, the generation of ROS by alloxan tetrahydrate affects other metabolic pathways, contributing to cellular damage and dysfunction .
Transport and Distribution
Alloxan tetrahydrate is transported and distributed within cells and tissues through various mechanisms. It enters pancreatic beta cells via the GLUT2 glucose transporter, which facilitates its uptake. Once inside the cells, alloxan tetrahydrate undergoes redox cycling and generates reactive oxygen species. The compound’s distribution within tissues is influenced by its interactions with transporters and binding proteins. These interactions affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of alloxan tetrahydrate is primarily within the pancreatic beta cells. It targets specific compartments and organelles, including the mitochondria and the nucleus. The generation of reactive oxygen species by alloxan tetrahydrate leads to oxidative damage within these subcellular compartments. Additionally, the inhibition of glucokinase by alloxan tetrahydrate affects its activity and function within the beta cells. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
属性
IUPAC Name |
1,3-diazinane-2,4,5,6-tetrone;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O4.4H2O/c7-1-2(8)5-4(10)6-3(1)9;;;;/h(H2,5,6,8,9,10);4*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJROYYCRHFNFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=O)NC(=O)NC1=O.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047241 | |
| Record name | Pyrimidine-2,4,5,6(1H,3H)-tetrone tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6010-91-9 | |
| Record name | Pyrimidine-2,4,5,6(1H,3H)-tetrone tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alloxan tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)

![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)
![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)




